molecular formula C14H11ClFN B13916294 5-(4-Chloro-3-fluorophenyl)indoline

5-(4-Chloro-3-fluorophenyl)indoline

Cat. No.: B13916294
M. Wt: 247.69 g/mol
InChI Key: PWKIFAFKZHGKJJ-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-fluorophenyl)indoline is a synthetic organic compound featuring an indoline core substituted with a 4-chloro-3-fluorophenyl group. This structure incorporates both chlorine and fluorine atoms, a common strategy in medicinal chemistry to fine-tune a molecule's electronic properties, lipophilicity, and metabolic stability. The indoline scaffold—a saturated version of indole—is a privileged structure in drug discovery due to its prevalence in biologically active molecules and its ability to interact with diverse biological targets . Compounds with similar structural motifs, particularly those containing the 4-chloro-3-fluorophenyl moiety, are frequently explored in pharmaceutical research for their potential to inhibit key enzymes. Research on analogous molecules has demonstrated significant interest in developing inhibitors for receptor tyrosine kinases (RTKs), such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a principal mediator of tumor angiogenesis, and its inhibition is a validated strategy in anticancer drug development . Furthermore, related indole and heterocyclic derivatives are investigated as inhibitors for other targets, including viral enzymes and monoamine oxidases (MAO), highlighting the versatility of this chemical class in probing various disease pathways . The conformational restriction imparted by substituents like chlorine on the core scaffold can be a designed feature to enhance specificity for particular biological targets . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

Molecular Formula

C14H11ClFN

Molecular Weight

247.69 g/mol

IUPAC Name

5-(4-chloro-3-fluorophenyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H11ClFN/c15-12-3-1-10(8-13(12)16)9-2-4-14-11(7-9)5-6-17-14/h1-4,7-8,17H,5-6H2

InChI Key

PWKIFAFKZHGKJJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CC(=C(C=C3)Cl)F

Origin of Product

United States

Preparation Methods

Synthesis via Palladium-Catalyzed Arylation of Indoline

A common and efficient method for preparing this compound is through palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, involving the coupling of 5-halogenated indoline derivatives with 4-chloro-3-fluorophenyl boronic acid or halides.

  • Starting Materials: 5-halogenated indoline (e.g., 5-bromoindoline)
  • Coupling Partner: 4-chloro-3-fluorophenyl boronic acid or halide
  • Catalyst: Palladium complexes (e.g., Pd(PPh3)4)
  • Base: Potassium carbonate or cesium carbonate
  • Solvent: Toluene, dimethylformamide, or dioxane
  • Conditions: Heating under reflux or elevated temperature (80–110°C)

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
Palladium-catalyzed Arylation Pd catalyst, 5-halogenated indoline, aryl boronic acid, K2CO3, toluene, reflux High regioselectivity, mild conditions Requires expensive Pd catalysts 65–85
Reduction of Indole 5-(4-chloro-3-fluorophenyl)indole, Pd/C, H2, mild pressure Straightforward, preserves substituents Two-step process, requires prior indole synthesis 70–80
Cyclization from Aniline 4-chloro-3-fluoroaniline, aldehydes/ketones, acid/base catalysis Uses readily available starting materials Regioselectivity challenges, longer synthesis 50–70
Patent method (Sertindole route) Alkali metal bases, copper catalysts, controlled solvents and temps Industrially scalable, well-documented Complex reaction setup 60–75

Research Findings and Analysis

  • The palladium-catalyzed cross-coupling method is currently the most versatile and widely adopted due to its high selectivity and compatibility with various functional groups.
  • Selective hydrogenation of indole to indoline is effective but requires prior access to the indole derivative.
  • The classical cyclization method from aniline derivatives is less efficient for this particular substitution pattern but remains a viable alternative depending on available starting materials.
  • Patent literature provides valuable industrial insights, highlighting the importance of reaction conditions such as pH, base strength, and catalyst choice to optimize yield and purity.
  • No direct preparation via Grignard reagents or nitroalkenyl intermediates was found specifically for this compound; however, related indole derivatives have been synthesized using such methods with acid-assisted spirocyclization steps.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Chloro-3-fluorophenyl)indoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles and indoline derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

5-(4-Chloro-3-fluorophenyl)indoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-fluorophenyl)indoline involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Modifications and Functional Groups

  • Halogenation Patterns : The 4-chloro-3-fluorophenyl group in the target compound differs from analogs like 5-chloro-3-(4-fluorophenyl)-1H-indole , where the fluorine is para to the phenyl attachment. This positional variance impacts steric bulk and electronic effects.
  • Functional Groups : Carboxamide-substituted indoles (e.g., ) exhibit higher molecular weights (358–372 g/mol) and polar surface areas compared to the simpler aryl-substituted target compound. The sulfonamide group in introduces additional hydrogen-bonding capacity.

Physicochemical Properties

  • The estimated logP (~4.6) for this compound aligns with 5-chloro-3-(4-fluorophenyl)-1H-indole (logP = 4.627) , indicating moderate lipophilicity suitable for blood-brain barrier penetration.
  • Carboxamide derivatives (e.g., ) lack logP data but likely exhibit higher polarity due to the amide group, reducing membrane permeability compared to the target compound.

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